3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA
Overview
Description
3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of chlorophenyl groups and a thiourea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA typically involves the reaction of 4-chloroaniline with carbon disulfide and methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation or crystallization, are employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted thioureas
Scientific Research Applications
3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorophenyl groups and the thiourea moiety contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simple thiourea compound with similar structural features.
Phenylthiourea: Contains a phenyl group instead of a chlorophenyl group.
4-Chlorophenylthiourea: Similar structure but lacks the additional chlorophenyl group.
Uniqueness
3-(4-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-METHYLTHIOUREA is unique due to the presence of two chlorophenyl groups and a thiourea moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbamothioylamino]-1-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4S2/c1-21(15(23)19-13-8-4-11(17)5-9-13)20-14(22)18-12-6-2-10(16)3-7-12/h2-9H,1H3,(H,19,23)(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYRJOBLCGHRAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=C(C=C1)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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